[(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid
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Overview
Description
2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The indole nucleus can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as indole-3-acetic acid and indole-2-carboxylic acid. What sets 2-[(3E)-3-{[(2,4-DICHLOROPHENYL)FORMAMIDO]IMINO}-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETIC ACID apart is its unique combination of functional groups, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H11Cl2N3O4 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[3-[(2,4-dichlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H11Cl2N3O4/c18-9-5-6-10(12(19)7-9)16(25)21-20-15-11-3-1-2-4-13(11)22(17(15)26)8-14(23)24/h1-7,26H,8H2,(H,23,24) |
InChI Key |
PCTJZTPAYINKJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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